molecular formula C28H36O8 B019233 Uliginosin A CAS No. 19809-78-0

Uliginosin A

Cat. No. B019233
CAS RN: 19809-78-0
M. Wt: 500.6 g/mol
InChI Key: RQHGFBDYTQNGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uliginosin A is a natural product that is found in the plant Uliginosum japonicum. It has been shown to have potential applications in scientific research due to its unique chemical structure and biological activity.

Scientific Research Applications

Pharmacological Interactions and Analgesic Properties

Uliginosin B, closely related to Uliginosin A, has been shown to interact pharmacologically with various drugs used in pain treatment. A study indicated synergistic interactions with morphine and additive interactions with amitriptyline or clonidine, suggesting its potential as a pain pharmacotherapy adjuvant, especially in opioid analgesia (Stolz et al., 2014).

Antidepressant-like Activity

Research indicates that Uliginosin B exhibits antidepressant-like effects. It's been proposed as a new molecular scaffold for developing antidepressant drugs due to its ability to increase monoamines in the synaptic cleft by inhibiting neuronal uptake, although its exact mode of action remains unclear (Stein et al., 2012).

Stress Response in Plants

Uliginosin B, produced by Hypericum polyanthemum plants, shows a significant increase in response to stress factors like drought or salicylic acid application. This increase in uliginosin B under stress conditions suggests potential for enhanced pharmacological compound production through stress modulation (Nunes et al., 2014).

Modulation of Na+, K+-ATPase Activity

Studies have shown that uliginosin B influences Na+, K+-ATPase activity in the cerebral cortex of mice. This interaction with Na+, K+-ATPase may contribute to its antidepressant-like effect, highlighting a potential biochemical pathway through which uliginosin B exerts its effects (Stein et al., 2016).

Potential Antifungal Properties

Research on dimeric acylphloroglucinols, including uliginosin B, has revealed strong anti-Candida activity, even against fluconazole-resistant strains. This suggests the potential of uliginosin compounds as candidates for alternative antifungal therapies (Tocci et al., 2020).

properties

CAS RN

19809-78-0

Product Name

Uliginosin A

Molecular Formula

C28H36O8

Molecular Weight

500.6 g/mol

IUPAC Name

3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)-4-[[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)-5-(2-methylpropanoyl)phenyl]methyl]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C28H36O8/c1-12(2)9-10-15-22(31)16(24(33)18(23(15)32)20(29)13(3)4)11-17-25(34)19(21(30)14(5)6)27(36)28(7,8)26(17)35/h9,13-14,31-35H,10-11H2,1-8H3

InChI Key

RQHGFBDYTQNGHP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C(C)C)(C)C)O)O)CC=C(C)C)O

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C(C)C)(C)C)O)O)CC=C(C)C)O

synonyms

uliginosin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uliginosin A
Reactant of Route 2
Uliginosin A
Reactant of Route 3
Reactant of Route 3
Uliginosin A
Reactant of Route 4
Uliginosin A
Reactant of Route 5
Uliginosin A
Reactant of Route 6
Uliginosin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.